molecular formula C20H21NO4 B6412380 3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% CAS No. 1261914-69-5

3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%

Cat. No. B6412380
CAS RN: 1261914-69-5
M. Wt: 339.4 g/mol
InChI Key: CZVSOCROUUHXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% (3M4PPCA) is a naturally occurring organic compound with a wide range of applications in the research and development of drugs, diagnostics, and therapeutics. 3M4PPCA is a common chemical used in laboratory experiments and has been used in numerous scientific studies due to its unique properties and potential for use in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is not fully understood. However, it is believed that the compound acts as a reversible inhibitor of enzymes involved in the metabolism of drugs and other compounds. In particular, 3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been shown to inhibit the cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been shown to interact with other enzymes involved in drug metabolism, such as the glucuronosyltransferases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% are not fully understood. However, it has been shown to have a range of effects on enzymes involved in drug metabolism, such as the cytochrome P450 enzymes and the glucuronosyltransferases. Additionally, 3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been shown to inhibit the activity of the cytochrome P450 enzymes, which can lead to the accumulation of drugs and other compounds in the body.

Advantages and Limitations for Lab Experiments

3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has several advantages for laboratory experiments. It is a commercially available compound, which makes it easy to obtain and use in experiments. Additionally, it is relatively stable and can be used in a wide range of laboratory experiments. However, 3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is not suitable for use in clinical trials due to its lack of toxicity and potential for adverse side effects.

Future Directions

The potential future directions for 3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% include further research into its mechanism of action and its potential applications in drug discovery and development. Additionally, further research into the biochemical and physiological effects of 3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% could lead to a better understanding of its potential therapeutic applications. Additionally, further research into the safety and toxicity of 3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% could lead to its use in clinical trials. Finally, further research into the potential for 3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% to interact with other enzymes involved in drug metabolism could lead to the development of novel drugs and therapeutics.

Synthesis Methods

3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% can be synthesized from commercially available piperidine-1-carbonylphenol (PPCP) by a two-step process. In the first step, PPCP is treated with methanesulfonyl chloride (MSC) to form the corresponding methyl ester. In the second step, the methyl ester is reacted with sodium hydroxide to form 3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%.

Scientific Research Applications

3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been used in numerous scientific studies due to its unique properties and potential for use in drug discovery and development. It has been used as a substrate for enzyme assays, as a model compound for drug design and development, and as a tool for studying enzyme kinetics and protein-ligand interactions. Additionally, 3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been used in studies related to the development of novel antibiotics, cancer treatments, and antiviral drugs.

properties

IUPAC Name

3-methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-25-18-13-16(20(23)24)9-10-17(18)14-5-7-15(8-6-14)19(22)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVSOCROUUHXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692292
Record name 2-Methoxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

CAS RN

1261914-69-5
Record name 2-Methoxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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